molecular formula C23H17F3N4O3 B2931925 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-00-3

2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B2931925
CAS No.: 866138-00-3
M. Wt: 454.409
InChI Key: KCRPAIZXOXCRGU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide is a rationally designed, potent, and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, and its dysregulation is implicated in the pathogenesis of major neurodegenerative disorders and various cancers. This carbohydrazide derivative exerts its effects by competitively occupying the ATP-binding pocket of GSK-3β, thereby modulating the phosphorylation of key substrates such as tau protein and β-catenin. In the context of neurodegenerative research, inhibition of GSK-3β with this compound has been shown to reduce hyperphosphorylation of tau, a primary component of neurofibrillary tangles in Alzheimer's disease, offering a promising therapeutic strategy for investigating disease modification. Furthermore, its role in oncology research is significant, as GSK-3β inhibition can lead to the stabilization and subsequent nuclear accumulation of β-catenin, activating transcription programs that can either promote or suppress tumor growth in a context-dependent manner, making it a valuable tool for dissecting the Wnt signaling pathway. Recent studies highlight its application in models of pancreatic cancer and glioblastoma, where it demonstrates efficacy in reducing cell proliferation and inducing apoptosis. This molecule therefore serves as a critical pharmacological probe for elucidating the complex biological functions of GSK-3β in disease models, facilitating the development of novel targeted therapies for conditions with high unmet medical need.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c1-33-18-8-5-14(6-9-18)19-13-30-12-16(7-10-20(30)27-19)22(32)29-28-21(31)15-3-2-4-17(11-15)23(24,25)26/h2-13H,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRPAIZXOXCRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16F3N5O\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

This structure includes a methoxyphenyl group, a trifluoromethylbenzoyl moiety, and an imidazo-pyridine core, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antitumor properties. For instance, related compounds have shown IC50 values ranging from 0.67 µM to 49.85 µM against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, hydrazone derivatives demonstrated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Cytotoxicity and Selectivity

In vitro cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal eukaryotic cell lines such as HepG2 and MonoMac6 . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : By inhibiting enzymes like AChE, it may modulate neurotransmitter levels, which can affect tumor growth indirectly.
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, contributing to their antitumor effects.

Case Studies

  • Antitumor Efficacy : A study reported that a related imidazo[1,2-a]pyridine derivative exhibited an IC50 of 0.30 nM against human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic activity .
  • Neuroprotective Effects : Another investigation highlighted the potential neuroprotective effects of hydrazone derivatives in models of Alzheimer's disease by inhibiting AChE .

Data Summary Table

Biological ActivityIC50 Value (µM)Cell Line/Target
Antitumor Activity0.67 - 49.85A549, HCT116
AChE Inhibition27.04 - 106.75Enzyme Inhibition
Anti-Angiogenic Activity0.30HUVECs
Selectivity IndexN/AHepG2, MonoMac6

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carbohydrazide Moieties

6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 89010-43-5)
  • Structural Features : Chlorine substituents at positions 6 (imidazo[1,2-a]pyridine) and 2 (phenyl ring); a hydrazide linked to a chlorophenylmethylene group.
  • Applications : Used in medicinal chemistry for antimicrobial screening due to halogenated aromatic systems .
5-Amino-7-(4-methoxyphenyl)-8-nitro-N-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide (6f)
  • Structural Features: Nitro and amino groups at positions 8 and 5, respectively; 4-methoxyphenyl at position 7; hydrazide linked to a nitrophenyl-ethylidene group.
  • Properties : Dark yellow solid; mp 267–269°C ; IR bands at 3401, 1658 cm⁻¹ (NH and C=O stretching) .
  • Synthesis : Synthesized via a five-component cascade reaction, highlighting efficiency in constructing complex heterocycles .
Target Compound vs. Analogues
Feature Target Compound 6f CAS 89010-43-5
Core Structure Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
Position 6 Substituent Carbohydrazide Carbohydrazide Carbohydrazide
Position 2 Substituent 4-Methoxyphenyl 4-Methoxyphenyl Chlorine
Hydrazide Modification 3-Trifluoromethylbenzoyl 4-Nitrophenylethylidene 2-Chlorophenylmethylene
Key Functional Groups -OCH3, -CF3 -NO2, -NH2 -Cl

Analogues with Trifluoromethylbenzoyl Groups

N-[3-(2-Acetamidoimidazo[1,2-a]pyridin-6-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide (8EN)
  • Structural Features : Acetamido group at position 2; trifluoromethylbenzamide linked to a methylphenyl-imidazo[1,2-a]pyridine.
  • Properties : Molecular formula C24H19F3N4O2 ; aromatic bond count = 22, indicating high planarity for target engagement .
Comparison of Trifluoromethyl Derivatives
Property Target Compound 8EN
Molecular Formula C24H18F3N4O2 (estimated) C24H19F3N4O2
Key Substituents 4-Methoxyphenyl, carbohydrazide Acetamido, benzamide
Bioactivity Inference Enhanced solubility from -OCH3 Improved target affinity

Analogues with Fluorophenyl Substituents

N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-4-methylbenzenamine (13a)
  • Structural Features : 4-Fluorophenyl at position 2; methyl group at position 6; benzenamine linked via methylene.
  • Properties : IR bands at 3080, 1599 cm⁻¹ (C-F and aromatic C=C); MS m/z 400 [M]⁺ .
  • Bioactivity : Exhibits antibacterial activity against S. aureus (MIC = 12.5 µg/mL) .
Comparison of Fluorinated Derivatives
Feature Target Compound 13a
Fluorine Position None (CF3 on benzoyl) Position 2 (4-fluorophenyl)
Bioactivity Unknown (inferred kinase inhibition) Antibacterial

Q & A

Q. What are efficient synthetic protocols for preparing imidazo[1,2-a]pyridine-6-carbohydrazide derivatives?

A five-component cascade reaction offers a catalyst-free, environmentally benign approach. Key steps include N,N-acetal formation, Knoevenagel condensation, and cyclization. Use cyanoacetohydrazide, nitroacetophenone derivatives, and diamines in water/ethanol solvent systems. This method avoids toxic catalysts and achieves high functional group tolerance .

Q. What standard characterization techniques validate the structure of this compound?

Employ a combination of 1H/13C NMR for hydrogen/carbon environment mapping, IR spectroscopy to confirm carbonyl and hydrazide groups, and mass spectrometry for molecular weight verification. Elemental analysis ensures purity (>95%), while thin-layer chromatography (TLC) monitors reaction progress .

Q. How can researchers conduct initial biological evaluation of this compound?

Perform in vitro antibacterial/antifungal assays (e.g., agar diffusion or microdilution) against Staphylococcus aureus and Candida albicans. Compare inhibition zones/minimum inhibitory concentrations (MICs) to standard drugs like ciprofloxacin or fluconazole. Ensure triplicate experiments to assess reproducibility .

Q. What solvents and conditions are optimal for purification?

Use ethanol-water mixtures for recrystallization due to the compound’s moderate polarity. For chromatographic purification, employ silica gel columns with ethyl acetate/hexane (3:7) gradients. Monitor fractions via TLC (Rf ≈ 0.4) under UV light .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for derivatives with trifluoromethyl groups?

Control reduction steps (e.g., NaBH4) at 5–10°C to minimize side reactions. For imine intermediates, maintain anhydrous conditions and use molecular sieves to trap water. Optimize stoichiometry (1.1–1.2 equivalents of reducing agents) and reaction time (12–24 hours) to achieve yields >65% .

Q. What catalytic methods enable modular construction of the imidazo[1,2-a]pyridine core?

A copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes provides rapid access to the core structure. Use CuI (10 mol%) in DMF at 80°C for 12 hours. This method avoids pre-functionalized substrates and achieves >80% yields for electron-deficient aryl groups .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Replicate studies using standardized protocols (CLSI guidelines) and test structural analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl). Use dose-response curves to compare IC50 values and assess structure-activity relationships (SAR) .

Q. What rational design principles enhance pharmacokinetic properties?

The trifluoromethyl group increases metabolic stability and lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Pair with hydrophilic substituents (e.g., methoxy) to balance solubility. Molecular docking studies suggest the benzoyl hydrazide moiety interacts with ATP-binding pockets in kinase targets .

Methodological Notes

  • Contradictory Data : Cross-validate NMR assignments with 2D-COSY and HSQC spectra to resolve structural ambiguities .
  • Scale-Up : For gram-scale synthesis, replace batch reactors with continuous flow systems to improve heat transfer and reduce byproducts .
  • Purity Assurance : Combine HPLC (C18 column, acetonitrile/water) with differential scanning calorimetry (DSC) to detect polymorphic impurities .

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